
1-Chloro-3,5-dimethyladamantane
Overview
Description
1-Chloro-3,5-dimethyladamantane (CAS: 707-36-8) is a halogenated adamantane derivative with a rigid diamondoid structure. Its molecular formula is C₁₂H₁₉Cl, and it serves as a critical intermediate in synthesizing memantine hydrochloride, a non-competitive NMDA receptor antagonist used to treat Alzheimer’s disease and Parkinson’s disease . The compound’s steric hindrance and lipophilic properties enhance its utility in pharmaceutical chemistry, particularly in reactions involving nucleophilic substitution or amination .
Preparation Methods
1-Chloro-3,5-dimethyladamantane can be synthesized through various methods. One common synthetic route involves the chlorination of 1,3-dimethyladamantane. The reaction typically requires the use of chlorine gas in the presence of a catalyst such as iron(III) chloride. The reaction is carried out under controlled conditions to ensure selective chlorination at the desired position .
Industrial production methods often involve similar chlorination processes but on a larger scale. The reaction conditions are optimized to maximize yield and purity, and the product is purified through distillation or recrystallization .
Chemical Reactions Analysis
1-Chloro-3,5-dimethyladamantane undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles.
Oxidation Reactions: The compound can be oxidized to form corresponding alcohols or ketones.
Reduction Reactions: Reduction of this compound can yield 1,3-dimethyladamantane.
Scientific Research Applications
Pharmaceutical Applications
Synthesis of Memantine Hydrochloride
One of the primary applications of 1-chloro-3,5-dimethyladamantane is as a key intermediate in the synthesis of memantine hydrochloride. Memantine is an N-methyl-D-aspartate (NMDA) receptor antagonist approved for treating moderate to severe Alzheimer's disease. The synthesis process using this compound allows for more efficient production under milder conditions compared to traditional methods, which often require high temperatures and longer reaction times .
Mechanism of Action
Memantine works by blocking excessive glutamate activity at NMDA receptors, which is crucial for neuronal communication and memory functions. By serving as an intermediate in memantine's synthesis, this compound contributes to the therapeutic effects associated with improved cognitive functions and slowed disease progression in Alzheimer’s patients.
Organic Synthesis
Building Block for Other Compounds
Beyond its role in memantine synthesis, this compound serves as a versatile building block in organic chemistry. Its unique adamantane structure allows for modifications that can lead to various derivatives with potential applications in pharmaceuticals and specialty chemicals .
Chemical Properties
The presence of both chlorine and methyl groups enhances the compound's reactivity, making it suitable for synthesizing other organic compounds. This reactivity is leveraged in developing antiviral agents and other therapeutic compounds .
Biological Research
Potential Biological Activity
Research indicates that this compound may possess biological activity beyond its role as a synthetic intermediate. Its structural characteristics suggest potential interactions with biological targets; however, specific studies on its direct effects remain limited. This presents an opportunity for further investigation into its pharmacological properties and possible applications in treating neurological disorders .
Industrial Applications
Specialty Chemicals Production
In addition to its pharmaceutical significance, this compound is utilized in producing various specialty chemicals. The unique properties of the adamantane structure make it valuable in developing materials with specific performance characteristics suited for industrial applications .
Mechanism of Action
The mechanism of action of 1-chloro-3,5-dimethyladamantane is primarily related to its role as an intermediate in the synthesis of memantine hydrochloride. Memantine acts as an NMDA receptor antagonist, which helps to regulate the activity of glutamate, a neurotransmitter involved in learning and memory. By blocking excessive glutamate activity, memantine helps to protect neurons from excitotoxicity, a process that can lead to cell damage and death .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
1-Bromo-3,5-dimethyladamantane
- Molecular Formula : C₁₂H₁₉Br
- Key Differences :
- Reactivity : The C-Br bond in the bromo derivative is weaker than C-Cl, making it more reactive in SN2 reactions. For instance, 1-bromo-3,5-dimethyladamantane reacts with urea at 170°C to yield memantine hydrochloride with 75.81% efficiency, outperforming chloro-based methods in some protocols .
- Synthetic Yield : Bromo derivatives achieve higher yields (75.81%) compared to chloro derivatives (76%) under optimized conditions, likely due to faster reaction kinetics .
N-Formyl-1-amino-3,5-dimethyladamantane (6)
- Molecular Formula: C₁₃H₂₁NO
- Role : Intermediate in memantine synthesis via hydrolysis of 1-chloro-3,5-dimethyladamantane with formamide .
- Thermal Stability : IR spectroscopy reveals characteristic N-H (3199–3450 cm⁻¹) and C=O (1693 cm⁻¹) stretches, confirming stability under reflux conditions .
1-Isocyanato-3,5-dimethyladamantane
- Applications : Precursor for urea derivatives with soluble epoxide hydrolase (sEH) inhibitory activity .
- Melting Point Trends: Ureas derived from this compound exhibit lower melting points (51–196°C) compared to non-methylated analogs (233–270°C), enhancing solubility for drug formulations . For example, urea 8k (from 3,5-dimethyl derivative) melts at 174°C, while its non-methylated counterpart melts at 163°C .
3,5-Dimethyladamantan-1-ol
- Synthesis : Produced via manganese-catalyzed oxidation of 1,3-dimethyladamantane, followed by carbonylation .
- Reactivity : Less electrophilic than the chloro derivative, limiting its use in substitution reactions but serving as a precursor for esters and ethers .
1-Methoxy-3,5-dimethyladamantane
- Molecular Formula : C₁₃H₂₂O
- Applications : High-purity intermediate (≥97%) for APIs, with methoxy groups enhancing metabolic stability compared to halogenated analogs .
Comparative Data Tables
Table 1: Physicochemical Properties
Compound | Molecular Formula | Melting Point (°C) | Key Application |
---|---|---|---|
This compound | C₁₂H₁₉Cl | Not reported | Memantine synthesis |
1-Bromo-3,5-dimethyladamantane | C₁₂H₁₉Br | Not reported | High-yield memantine routes |
1-Isocyanato-3,5-dimethyladamantane | C₁₃H₁₉NO | Not reported | sEH inhibitor precursors |
3,5-Dimethyladamantan-1-ol | C₁₂H₂₀O | Not reported | Oxidation/carbonylation studies |
Key Research Findings
- Steric and Electronic Effects : Methyl groups at the 3,5-positions of adamantane increase lipophilicity (logP +1.70) and reduce melting points, improving solubility for CNS-targeted drugs .
- Reactivity Hierarchy : Bromo > Chloro derivatives in nucleophilic substitution, but chloro derivatives offer cost and stability advantages .
Biological Activity
1-Chloro-3,5-dimethyladamantane is an organic compound recognized primarily for its role as an intermediate in the synthesis of memantine hydrochloride, a medication used in treating Alzheimer's disease. This article explores the biological activity of this compound, its synthesis, and its potential pharmacological applications.
Chemical Structure and Properties
This compound has the molecular formula C₁₂H₁₉Cl and a CAS Registry Number of 707-36-8. The compound features a chloro group at position 1 and two methyl groups at positions 3 and 5 of the adamantane framework. This unique substitution pattern enhances its chemical reactivity and potential biological activity compared to other adamantane derivatives.
Property | Value |
---|---|
Molecular Formula | C₁₂H₁₉Cl |
Molecular Weight | 220.74 g/mol |
CAS Number | 707-36-8 |
Structure | Chemical Structure |
Synthesis
The synthesis of this compound typically involves chlorination reactions of precursor compounds such as 3,5-dimethyladamantane. The chlorination can be achieved using reagents like thionyl chloride or phosphorus pentachloride under controlled conditions to yield the chloro-substituted product. This compound serves as an important precursor in the production of memantine hydrochloride, which is synthesized through several steps involving amination processes.
Biological Activity
Research indicates that this compound exhibits significant biological activity primarily through its role in synthesizing memantine. Memantine acts as an uncompetitive antagonist of N-methyl-D-aspartate (NMDA) receptors, which are implicated in neurodegenerative diseases such as Alzheimer's disease. The NMDA receptor antagonism helps in regulating glutamate levels in the brain, potentially preventing excitotoxicity associated with neurodegeneration.
Memantine's mechanism involves:
- NMDA Receptor Modulation : By blocking excessive activation of NMDA receptors, memantine may help protect neurons from damage.
- Neuroprotective Effects : It has been suggested that memantine may have neuroprotective properties that can aid in cognitive function preservation in Alzheimer's patients.
Case Studies and Research Findings
Several studies have highlighted the efficacy of memantine, derived from this compound:
- Efficacy in Alzheimer's Disease : A placebo-controlled trial demonstrated that memantine significantly improved cognitive function in patients with moderate to severe Alzheimer's disease compared to placebo .
- Potential Use in Other Disorders : Research has also explored memantine's effects on other conditions such as Parkinson's disease and neuropathic pain, indicating broader therapeutic potential beyond Alzheimer's .
Safety and Toxicology
While this compound is primarily studied for its synthetic utility rather than direct biological effects, caution is advised due to its classification as harmful if swallowed and potential skin irritant. Proper handling protocols should be adhered to during laboratory synthesis and application.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 1-Chloro-3,5-dimethyladamantane, and how are yields optimized?
The compound is synthesized via halogenation of 1-hydroxy-3,5-dimethyladamantane or direct chlorination of 1,3-dimethyladamantane. A 2021 study reported an 82% yield using 3,5-dimethyl-1-adamantanol as a precursor, with reaction conditions involving HCl or SOCl₂ as chlorinating agents . Optimization focuses on controlling reaction temperature (typically 80–100°C) and stoichiometric ratios to minimize side products like over-chlorinated derivatives.
Q. How is this compound characterized to confirm structural integrity?
Standard analytical methods include:
- IR spectroscopy : Identifies C-Cl stretching vibrations (~550–600 cm⁻¹) and adamantane skeletal vibrations .
- NMR (¹H and ¹³C) : Distinct signals for methyl groups (δ ~1.2–1.5 ppm) and adamantane backbone protons (δ ~1.7–2.1 ppm) .
- Mass spectrometry (MS) : Molecular ion peaks at m/z 198–200 (M⁺ and M+2 for Cl isotopes) .
Advanced Research Questions
Q. How do reaction solvents and molar ratios influence the synthesis of Memantine Hydrochloride from this compound?
The choice of solvent (e.g., diphenyl ether vs. propylene glycol) and molar ratios critically impact yield and reaction kinetics:
- Diphenyl ether : At 170°C for 4 hours (first step) and 100°C for 2 hours (second step), with a 1:3:2.5 molar ratio of 1-bromo-3,5-dimethyladamantane:urea:solvent, yields 75.81% .
- Propylene glycol : Using thiourea instead of urea at 160°C (first step) and 80°C (second step) increases yield to 82.44% due to improved nucleophilic substitution efficiency .
Q. What methodological discrepancies exist in reported yields for Memantine Hydrochloride synthesis, and how can they be resolved?
Discrepancies arise from reagent purity, reaction monitoring (e.g., TLC vs. HPLC), and workup protocols. For example:
- Thiourea-based methods yield >82% due to faster reaction rates and reduced byproducts compared to urea-based routes (68.8–75.81%) .
- Contradictions in reaction times (5.5 vs. 6 hours) highlight the need for kinetic studies to identify rate-limiting steps .
Q. How does the adamantane scaffold’s steric hindrance affect functionalization of this compound?
The rigid adamantane structure restricts nucleophilic attack to specific positions. Computational modeling (e.g., DFT) and experimental data show that chloro-substitution at the 1-position is favored due to reduced steric hindrance compared to 2- or 4-positions, enabling selective amination for NMDA receptor antagonists like Memantine .
Q. What strategies are employed to scale up this compound synthesis while maintaining purity?
Critical steps include:
Properties
IUPAC Name |
1-chloro-3,5-dimethyladamantane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19Cl/c1-10-3-9-4-11(2,6-10)8-12(13,5-9)7-10/h9H,3-8H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PXDRFQZLDWZHPX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CC3CC(C1)(CC(C3)(C2)Cl)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70390748 | |
Record name | 1-Chloro-3,5-dimethyladamantane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70390748 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.73 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
707-36-8 | |
Record name | 1-Chloro-3,5-dimethyladamantane | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=707-36-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-Chloro-3,5-dimethyladamantane | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000707368 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1-Chloro-3,5-dimethyladamantane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70390748 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-Chloro-3,5-dimethyladamantane | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.109.410 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | 1-CHLORO-3,5-DIMETHYLADAMANTANE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Q8E5DB8WPY | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Retrosynthesis Analysis
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